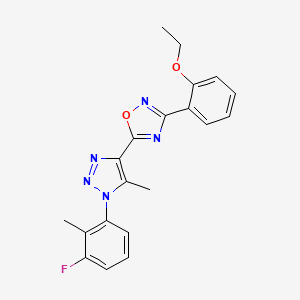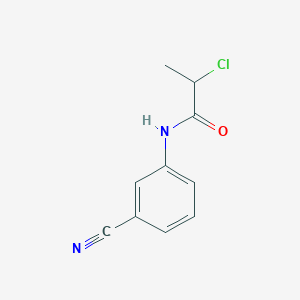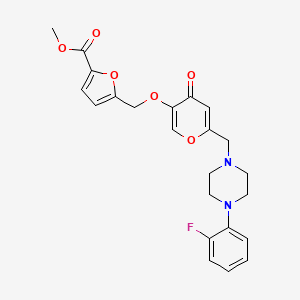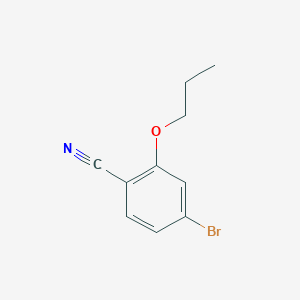![molecular formula C14H24N2O4 B2771069 tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 2177264-75-2](/img/structure/B2771069.png)
tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate, also known as TBOA, is a synthetic compound that belongs to the class of spirocyclic γ-lactams. It has been extensively studied for its potential applications in neuroscience research as a selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, a major neurotransmitter in the brain, and their inhibition by TBOA can lead to increased extracellular glutamate levels, which can have various physiological and biochemical effects.
Wissenschaftliche Forschungsanwendungen
Polymer Stabilization
A study by Yachigo et al. (1992) introduced a concept involving the synergistic stabilizing effect of phenolic and thiopropionate type antioxidants in polymers. The research highlighted the effective use of a compound similar to tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate for polymer stabilization, emphasizing the importance of hydrogen bonding between phenolic antioxidants and thiopropionate type antioxidants for achieving synergistic stabilization (Yachigo, Sasaki, & Kojima, 1992).
Antagonists for Chemokine-Mediated Diseases
Norman (2007) discussed the potential of 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives, closely related to the compound , as CCR8 antagonists. These compounds were suggested to be useful in treating chemokine-mediated diseases, especially respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Food Contact Materials
An evaluation by the EFSA on the safety of a compound structurally similar to tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate confirmed its safety as a stabilizer in food contact materials, with specific conditions on migration limits to ensure consumer safety. This application underscores the material's relevance in food packaging and safety considerations (Flavourings, 2012).
Heterocyclic Chemistry
Research by Blanco‐Ania et al. (2017) delved into the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Their review encapsulates the utility of these compounds in the treatment of various disorders, including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders, highlighting the diverse medicinal chemistry applications of structures incorporating elements similar to the compound of interest (Blanco‐Ania, Heus, & Rutjes, 2017).
Synthesis of Bifunctional Compounds
A study by Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound with structural similarities, showcasing its utility for further selective derivation and its potential for accessing novel chemical spaces, akin to piperidine ring systems (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).
Eigenschaften
IUPAC Name |
tert-butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)9-10(17)8-11(18)15-14/h10,17H,4-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISNDEFTKMWYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CC(=O)N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B2770986.png)

![5-Benzylsulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2770989.png)



![Methyl 5-[(2-thienylcarbonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2770995.png)
![4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2770996.png)
![(E)-N'-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B2770998.png)

![5-chloro-N-[1-(5-methylfuran-2-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2771005.png)

![6'-fluoro-1-(3-fluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2771008.png)
